molecular formula C13H12FNO B14765262 2-(3-Fluorophenoxy)-3-methylaniline

2-(3-Fluorophenoxy)-3-methylaniline

Cat. No.: B14765262
M. Wt: 217.24 g/mol
InChI Key: YEHYSOFEWPFOHL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives. It features a fluorophenoxy group attached to the aniline structure, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)-3-methylaniline typically involves the reaction of 3-fluorophenol with 2-chloro-3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluorophenoxy)-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-3-methylaniline involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylaniline: Similar structure but lacks the phenoxy group.

    2-(3-Chloro-4-fluorophenoxy)acetic acid: Contains a chloro and acetic acid group instead of the aniline structure.

    4-(4-Chloro-3-trifluoromethylphenyl)-4-piperidinol: Contains a piperidinol group and trifluoromethyl substitution.

Uniqueness

2-(3-Fluorophenoxy)-3-methylaniline is unique due to the presence of both the fluorophenoxy and methylaniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

2-(3-fluorophenoxy)-3-methylaniline

InChI

InChI=1S/C13H12FNO/c1-9-4-2-7-12(15)13(9)16-11-6-3-5-10(14)8-11/h2-8H,15H2,1H3

InChI Key

YEHYSOFEWPFOHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)OC2=CC(=CC=C2)F

Origin of Product

United States

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